sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
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Overview
Description
The compound with the identifier “sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate” is known as (S)-3-hydroxybutanoyl-CoA. It is a significant intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and the synthesis of ketone bodies. This compound plays a crucial role in energy production and storage within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-hydroxybutanoyl-CoA typically involves enzymatic processes. One common method is the enzymatic reduction of acetoacetyl-CoA by the enzyme 3-hydroxybutyryl-CoA dehydrogenase. This reaction requires the presence of nicotinamide adenine dinucleotide (NADH) as a cofactor and occurs under physiological conditions.
Industrial Production Methods
Industrial production of (S)-3-hydroxybutanoyl-CoA is generally achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes to convert substrates like glucose or fatty acids into (S)-3-hydroxybutanoyl-CoA efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-3-hydroxybutanoyl-CoA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to acetoacetyl-CoA by the enzyme 3-hydroxybutyryl-CoA dehydrogenase.
Reduction: It can be reduced to butyryl-CoA by the enzyme butyryl-CoA dehydrogenase.
Condensation: It can participate in condensation reactions to form larger molecules like polyhydroxyalkanoates.
Common Reagents and Conditions
Oxidation: Requires the enzyme 3-hydroxybutyryl-CoA dehydrogenase and nicotinamide adenine dinucleotide (NAD+).
Reduction: Requires the enzyme butyryl-CoA dehydrogenase and nicotinamide adenine dinucleotide (NADH).
Condensation: Requires specific enzymes like polyhydroxyalkanoate synthase.
Major Products Formed
Oxidation: Acetoacetyl-CoA
Reduction: Butyryl-CoA
Condensation: Polyhydroxyalkanoates
Scientific Research Applications
(S)-3-hydroxybutanoyl-CoA has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biopolymers and bio-based materials.
Biology: It plays a vital role in studying metabolic pathways and energy production in cells.
Medicine: It is investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
Mechanism of Action
The mechanism of action of (S)-3-hydroxybutanoyl-CoA involves its role as an intermediate in metabolic pathways. It is primarily involved in the beta-oxidation of fatty acids and the synthesis of ketone bodies. The compound interacts with various enzymes, including 3-hydroxybutyryl-CoA dehydrogenase and butyryl-CoA dehydrogenase, to facilitate these metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Acetoacetyl-CoA
- Butyryl-CoA
- Acetyl-CoA
Uniqueness
(S)-3-hydroxybutanoyl-CoA is unique due to its specific role in both the synthesis and degradation of fatty acids. Unlike acetoacetyl-CoA and acetyl-CoA, which are primarily involved in energy production, (S)-3-hydroxybutanoyl-CoA also plays a significant role in the synthesis of biopolymers, making it a versatile compound in both biological and industrial contexts.
Properties
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQSRCLLIPAEE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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